molecular formula C23H24N2O2 B3458093 1-(4-METHOXYBENZOYL)-4-[(NAPHTHALEN-2-YL)METHYL]PIPERAZINE

1-(4-METHOXYBENZOYL)-4-[(NAPHTHALEN-2-YL)METHYL]PIPERAZINE

Cat. No.: B3458093
M. Wt: 360.4 g/mol
InChI Key: MIFVUFZOBMTKRY-UHFFFAOYSA-N
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Description

1-(4-Methoxybenzoyl)-4-[(naphthalen-2-yl)methyl]piperazine is a piperazine derivative featuring two distinct aromatic substituents: a 4-methoxybenzoyl group at position 1 and a naphthalen-2-ylmethyl group at position 3. The piperazine core is a six-membered heterocyclic ring containing two nitrogen atoms, which is commonly utilized in medicinal chemistry due to its versatility in modulating pharmacokinetic and pharmacodynamic properties.

Properties

IUPAC Name

(4-methoxyphenyl)-[4-(naphthalen-2-ylmethyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O2/c1-27-22-10-8-20(9-11-22)23(26)25-14-12-24(13-15-25)17-18-6-7-19-4-2-3-5-21(19)16-18/h2-11,16H,12-15,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIFVUFZOBMTKRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N2CCN(CC2)CC3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-METHOXYBENZOYL)-4-[(NAPHTHALEN-2-YL)METHYL]PIPERAZINE typically involves the following steps:

    Formation of the piperazine core: This can be achieved by reacting ethylenediamine with a suitable dihalide.

    Introduction of the naphthalen-2-ylmethyl group: This step involves the alkylation of the piperazine core with a naphthalen-2-ylmethyl halide.

    Benzoylation: The final step is the acylation of the piperazine derivative with 4-methoxybenzoyl chloride under basic conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

1-(4-METHOXYBENZOYL)-4-[(NAPHTHALEN-2-YL)METHYL]PIPERAZINE can undergo various chemical reactions, including:

    Oxidation: This can lead to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be used to modify the functional groups attached to the piperazine ring.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halides, sulfonates under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield N-oxides, while substitution could introduce various functional groups on the aromatic rings.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(4-METHOXYBENZOYL)-4-[(NAPHTHALEN-2-YL)METHYL]PIPERAZINE depends on its specific biological target. Generally, piperazine derivatives can interact with various molecular targets, including enzymes, receptors, and ion channels. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Key Observations:

  • Electron-Donating vs. Electron-Withdrawing Groups : The target compound’s 4-methoxybenzoyl group is electron-donating, contrasting with sulfonyl/sulfinyl groups in analogs , which are strongly electron-withdrawing. This difference may influence receptor binding or metabolic stability.
  • Synthetic Yields : Piperazines with bromine (Compound 24) or bulky substituents (e.g., diphenylmethyl ) show higher yields (72%) compared to chlorinated analogs (60–65%), suggesting steric or electronic effects during synthesis .

Physicochemical Properties

Melting Points and Stability

  • Compounds 21–24 melt at 177–178°C, indicating similar crystalline packing despite varying substituents. The target compound’s melting point is unreported but may differ due to the naphthalene moiety.
  • The brominated Compound 24 has lower carbon content (54.95%) versus non-halogenated analogs (>59%), suggesting halogenation reduces carbon proportion without destabilizing the structure.

Hydrogen Bonding and Solubility

  • Sulfonyl/sulfinyl analogs exhibit higher H-bond acceptor counts (e.g., 5 for ), which may improve aqueous solubility compared to the target compound’s benzoyl and naphthyl groups.

Pharmacological Implications (Inferred from Analogs)

  • Halogenated Derivatives : Chloro/bromo substituents (Compounds 21–24) may enhance binding to hydrophobic pockets in targets like serotonin or dopamine receptors .
  • Sulfonylated/Sulfinylated Piperazines : These groups (e.g., ) are common in protease inhibitors or kinase modulators due to their strong electron-withdrawing effects and ability to form hydrogen bonds.
  • Naphthalene Moieties : Both the target compound and ’s naphthylsulfonyl group could exhibit enhanced binding to aromatic-rich regions in enzymes or receptors, though the methylene linker in the target may offer greater conformational flexibility.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(4-METHOXYBENZOYL)-4-[(NAPHTHALEN-2-YL)METHYL]PIPERAZINE
Reactant of Route 2
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1-(4-METHOXYBENZOYL)-4-[(NAPHTHALEN-2-YL)METHYL]PIPERAZINE

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